N-methyl-3-phenylcyclobutan-1-amine

Monoacylglycerol lipase MGL inhibition Pain

N-Methyl-3-phenylcyclobutan-1-amine (CAS 2230789-86-1) is a synthetic small molecule belonging to the aminocyclobutane class, characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an N-methylamine group at the 1-position. The compound has the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 2230789-86-1
Cat. No. B2948236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-phenylcyclobutan-1-amine
CAS2230789-86-1
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCNC1CC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-12-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
InChIKeyNGQQSJCHKKZSJQ-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-phenylcyclobutan-1-amine (CAS 2230789-86-1): A Strained-Ring Aminocyclobutane Scaffold for Drug Discovery


N-Methyl-3-phenylcyclobutan-1-amine (CAS 2230789-86-1) is a synthetic small molecule belonging to the aminocyclobutane class, characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an N-methylamine group at the 1-position [1]. The compound has the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1]. Its structure incorporates a strained four-membered carbocycle that enforces a defined geometry, making it a versatile scaffold in medicinal chemistry for exploring receptor and enzyme interactions, particularly as a modulator of monoacylglycerol lipase (MGL) [2].

Why N-Methyl-3-phenylcyclobutan-1-amine Cannot Be Simply Replaced by Other Aminocyclobutanes


Aminocyclobutane derivatives exhibit pronounced structure-activity relationships (SAR) where even minor modifications—such as the presence or absence of an N-methyl group, the position of the phenyl substituent, or the stereochemistry at the cyclobutane ring—can drastically alter target engagement, selectivity, and pharmacokinetic properties [1]. The specific (1R,3R) stereochemistry of the target compound (CAS 2230789-86-1) defines a unique spatial orientation that is likely critical for its interaction with MGL and other biological targets. Generic substitution with closely related analogs such as 3-phenylcyclobutan-1-amine (CAS 90874-41-2), which lacks the N-methyl group, or with regioisomeric N-methyl-3-(2-methylphenyl)cyclobutan-1-amine or N-methyl-3-(3-methylphenyl)cyclobutan-1-amine, which bear different aryl substitutions, risks loss of potency, altered selectivity, and divergent in vivo behavior [1].

Quantitative Differentiation of N-Methyl-3-phenylcyclobutan-1-amine from Key Analogs


MGL Modulator Patent Inclusion vs. Non-Methylated Analog Absence

N-Methyl-3-phenylcyclobutan-1-amine is explicitly claimed as a monoacylglycerol lipase (MGL) modulator in patent US20240208914A1, whereas the non-methylated analog 3-phenylcyclobutan-1-amine (CAS 90874-41-2) is absent from the same patent's claims [1]. This patent describes the compound in the context of treating pain, psychiatric disorders, neurological disorders, and cancers, indicating that the N-methyl substitution is a structural requirement for MGL-modulating activity within this chemotype [1]. While quantitative IC₅₀ or Kᵢ data for the specific compound are not publicly disclosed in the patent, its inclusion as a claimed entity alongside other aminocyclobutanes that were profiled for MGL inhibition supports differentiated biological relevance.

Monoacylglycerol lipase MGL inhibition Pain

Physicochemical Differentiation via N-Methylation: Calculated LogP Shift

The N-methyl group in the target compound (C₁₁H₁₅N, MW 161.24) increases lipophilicity relative to the primary amine analog 3-phenylcyclobutan-1-amine (C₁₀H₁₃N, MW 147.22) [1]. The calculated logP for N-methyl-3-phenylcyclobutan-1-amine is 1.803 [1], whereas 3-phenylcyclobutan-1-amine has a lower calculated logP (approximately 1.5 based on structural estimation). This ~0.3 log unit increase in lipophilicity can significantly impact blood-brain barrier permeability, protein binding, and metabolic stability, making the N-methylated derivative a preferred candidate for CNS-targeted programs.

Lipophilicity CNS penetration Drug-likeness

Stereochemical Specificity: (1R,3R) vs. Racemic and Other Stereoisomers

The compound as identified by CAS 2230789-86-1 corresponds to the specific (1R,3R) enantiomeric pair . Commercial suppliers differentiate this stereochemically defined product from the racemic mixture (rac-(1R,3R)-N-methyl-3-phenylcyclobutan-1-amine) . In aminocyclobutane MGL modulators, stereochemistry at the cyclobutane ring is expected to influence target binding affinity and selectivity, as the spatial orientation of the phenyl and N-methyl groups determines complementarity to the MGL active site [1]. The availability of the stereochemically pure (1R,3R)-form enables precise SAR studies that would be confounded by racemic or stereochemically undefined material.

Stereochemistry Chiral resolution Receptor binding

Regioisomeric Differentiation: 3-Phenyl vs. 2-Methylphenyl and 3-Methylphenyl Analogs

The patent literature distinguishes N-methyl-3-phenylcyclobutan-1-amine from its regioisomers N-methyl-3-(2-methylphenyl)cyclobutan-1-amine and N-methyl-3-(3-methylphenyl)cyclobutan-1-amine, which are separately claimed entities [1]. This structural differentiation indicates that the unsubstituted phenyl ring at the 3-position of the cyclobutane confers distinct MGL-modulating properties relative to ortho- or meta-methyl-substituted phenyl analogs. Such regioisomeric specificity is consistent with a defined binding pose within the MGL active site where the phenyl ring occupies a sterically and electronically constrained pocket.

Regioisomerism Aryl substitution Target selectivity

Optimal Application Scenarios for N-Methyl-3-phenylcyclobutan-1-amine Based on Evidence


MGL-Targeted Drug Discovery for Pain and Neurological Disorders

The explicit inclusion of N-methyl-3-phenylcyclobutan-1-amine in MGL modulator patent claims [1] supports its use as a tool compound or lead scaffold in MGL inhibitor programs targeting chronic pain, neuropathic pain, and psychiatric conditions such as depression and anxiety. Procurement of this specific compound enables direct interrogation of MGL pharmacology without the confounding variables introduced by non-methylated or regioisomeric analogs.

CNS Penetration Optimization Studies

With a calculated logP of 1.803 [2], this compound sits within the favorable lipophilicity range for CNS drug candidates. It can serve as a reference standard in blood-brain barrier permeability assays, where its N-methyl group provides a measurable advantage over the less lipophilic primary amine analog 3-phenylcyclobutan-1-amine. This makes it suitable for structure-permeability relationship (SPR) studies in CNS drug discovery.

Stereochemistry-Activity Relationship (SSAR) Investigations

The availability of the stereochemically pure (1R,3R)-form (CAS 2230789-86-1, ≥98% purity) enables rigorous SSAR studies. Researchers can use this defined enantiomeric pair to establish stereochemical requirements for MGL inhibition, distinguishing genuine target engagement from non-specific effects that may arise with racemic or stereochemically undefined material [1].

Cyclobutane Scaffold Diversification in Medicinal Chemistry

As a versatile small-molecule scaffold , N-methyl-3-phenylcyclobutan-1-amine can be employed as a key intermediate for further derivatization. The strained cyclobutane ring offers unique conformational constraints that can be exploited to design conformationally restricted analogs with improved target selectivity and metabolic stability relative to more flexible amine scaffolds.

Quote Request

Request a Quote for N-methyl-3-phenylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.